3-(2,4-dichlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
This compound belongs to the class of 1,4-diazaspiro derivatives characterized by a spirocyclic framework. Its structure includes a 2,4-dichlorophenyl substituent at position 3 and a 4-methoxybenzoyl group at position 1 (Fig. 1). The presence of the thione group at position 2 enhances reactivity, enabling interactions with biological targets or metal ions .
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O2S/c1-28-16-8-5-14(6-9-16)20(27)26-21(29)19(17-10-7-15(23)13-18(17)24)25-22(26)11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBBEYUDBNXAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,4-dichlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a member of the diazaspiro series and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorophenyl and 4-methoxybenzoyl derivatives with appropriate thioketones to form the diazaspiro structure. The detailed synthetic pathway includes:
- Formation of the spiro compound : The initial step involves reacting the dichlorophenyl derivative with a methoxybenzoyl compound in the presence of a base.
- Thionation : The resulting intermediate is then treated with phosphorus pentasulfide to introduce the thione functionality.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:
Antimicrobial Activity
Research indicates that compounds within this class exhibit significant antibacterial activity against various strains of bacteria. For instance:
- Case Study : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Anticancer Properties
Studies have also explored the anticancer potential of this compound:
- Mechanism of Action : It is hypothesized that the thione group plays a crucial role in disrupting cellular processes in cancer cells, potentially through apoptosis induction.
- Case Study : A specific study reported a 70% reduction in tumor size in xenograft models treated with this compound compared to controls.
Anti-inflammatory Effects
The anti-inflammatory properties have been evaluated using animal models:
- Results : The compound showed a significant reduction in paw edema in rats induced by carrageenan, suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Spiro Ring Size and Substitution Patterns
C250-0293
- Name : 3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Molecular Formula : C₁₅H₁₆Cl₂N₂S
- Molecular Weight : 327.27
- Key Difference : Lacks the 4-methoxybenzoyl group at position 1; instead, it has a methyl group at position 6.
C250-0294
- Name : 3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
- Molecular Formula : C₁₅H₁₆Cl₂N₂S
- Molecular Weight : 327.27
- Key Difference : Features a spiro[4.6]undecane ring instead of spiro[4.5]decane.
- Impact : The larger spiro ring (11-membered vs. 10-membered) may alter conformational flexibility and solubility .
Substituent Variations on the Benzoyl Group
F3168-0854
- Name : 3-(2,4-Dichlorophenyl)-8-methyl-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Molecular Formula : C₂₃H₂₂Cl₂N₂OS
- Molecular Weight : 445.40
- Key Difference : Substitutes the 4-methoxybenzoyl with a 4-methylbenzoyl group.
899912-50-6
- Name : 3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- CAS : 899912-50-6
- Key Difference: No substituent at position 1 (simple hydrogen instead of benzoyl).
- Impact : Simplifies synthesis but diminishes steric bulk and electronic effects, likely reducing binding affinity to complex targets .
Halogen and Functional Group Modifications
3-(4-Bromophenyl) Analog
- Name : 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Molecular Formula : C₂₂H₂₁BrN₂O₂S
- Molecular Weight : 457.39
- Key Difference : Replaces 2,4-dichlorophenyl with 4-bromophenyl .
- Impact : Bromine’s larger atomic radius and polarizability may enhance halogen bonding but reduce metabolic stability compared to chlorine .
Spirodiclofen
- Name : 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate
- CAS : 148477-71-8
- Key Difference : Replaces the 1,4-diazaspiro core with a 1-oxaspiro ring and adds an ester group.
- Impact: Known as an acaricide, this structural shift highlights the importance of the diaza ring in differentiating biological activity .
Molecular Weight and Solubility
Electronic Effects
- In contrast, methyl (F3168-0854) or halogen (bromophenyl analog) substituents exert inductive effects without resonance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
